molecular formula C14H17BrClNO2S B3030408 Streptavidin CAS No. 9013-20-1

Streptavidin

Cat. No.: B3030408
CAS No.: 9013-20-1
M. Wt: 378.7 g/mol
InChI Key: RTWACOLFHOBGCE-UHFFFAOYSA-N
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Description

A 60-kDa extracellular protein of Streptomyces avidinii with four high-affinity biotin binding sites. Unlike AVIDIN, streptavidin has a near neutral isoelectric point and is free of carbohydrate side chains.

Scientific Research Applications

  • Targeted Toxins

    • Streptavidin-Saporin conjugates are used to create targeted toxins. This approach is beneficial in in vitro and in vivo studies related to behavior and disease research. Saporin, a protein that inhibits protein synthesis, can be selectively delivered into cells for elimination using these conjugates (Ancheta et al., 2023).
  • Enrichment Studies

    • This compound is used for the enrichment of biotin-tagged molecules, a common methodology in biomedical research. The study by Luecke and Gundry (2020) assesses this compound bead binding capacity to improve the quality of this compound-based enrichment studies (Luecke & Gundry, 2020).
  • Engineering and Applications

    • This compound’s unique ability to bind biotin molecules with high affinity is exploited in cell biology, biochemistry, genetics, synthetic chemistry, cancer therapy, drug delivery, and nanotechnology. Efforts to engineer this compound to modulate its size, valency, and affinity are ongoing (Le, Nguyen, & Park, 2019).
  • Multifunctional Conjugates

    • This compound is used to link biotinylated molecules. This functionality is harnessed to create multifunctional this compound–biotin conjugates with precise stoichiometries, useful in molecular biology and biotechnology (Xu & Wegner, 2020).
  • Optical Tweezers Experiments

    • In optical tweezers experiments, this compound is utilized for the concatenation of DNA, leveraging its strong binding to biotin. This method is significant for single-molecule biophysical experiments (Mohandas et al., 2022).
  • DNA Origami Nanostructures

    • This compound-biotin binding is applied in decorating DNA origami nanostructures for studying biological systems, as explored by Dominguez et al. (2022) (Dominguez et al., 2022).
  • Single Molecule Force Spectroscopy

    • This compound-biotin bonds' lifetimes under constant load are crucial in single molecule force spectroscopy experiments. Engineered this compound variants with different valencies are studied for their binding properties (Gruber et al., 2020).
  • Recombinant this compound Production

    • The development of methods to produce functionally active recombinant this compound in E. coli is significant for biotechnological research. These methods ensure the availability of this compound for various applications (Bashmakova, Kudryavtsev, & Frank, 2020).
  • Biomedical Assays

    • This compound-coated nanoparticles, such as Fe3O4@Au, are utilized in biomedical assays, including enzyme-linked immunosorbent assay (ELISA) and time-resolved immunofluorescence (TRFIA) (Lin et al., 2019).
  • Interaction Proteomics

    • This compound is chemically modified to resist proteolysis, reducing contamination and improving the identification of proteins interacting with biotinylated molecules (Rafiee et al., 2020).
  • Nanoflake-based Electrochemical Immunosenso

    • This compound-functionalized tin disulfide nanoflakes are used to develop ultrasensitive electrochemical immunosensors for tumor markers detection (Shen et al., 2020).

Safety and Hazards

Streptavidin may cause eye irritation with susceptible persons. It may cause skin irritation in susceptible persons. It may be harmful by inhalation. It may be harmful if swallowed .

Future Directions

Recent developments in streptavidin engineering include those that form novel oligomeric states, e.g., a monomer, have fewer functional biotin-binding sites, or bind biotin with reduced affinity . The simple genetic encoding and rapid irreversible reaction provide diverse opportunities to enhance protein function .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Streptavidin interacts with biotin and biotinylated molecules . The interaction is highly selective and stable, contributing to the popularity of the this compound-biotin system . This interaction is used in various molecular biology techniques, including ELISA, DNA purification, enzyme immobilization, and flow cytometry .

Cellular Effects

This compound’s interaction with biotin influences various cellular processes. It is used to visualize biotin-conjugated molecules in enzyme-linked immunosorbent assay (ELISA) . It has been used in microbubble preparation, an important technique used in research . It has also been used extensively in bionanotechnology to prepare beads and nanoparticles .

Molecular Mechanism

This compound exerts its effects at the molecular level through its binding interactions with biotin and biotinylated molecules . The binding of biotin to this compound is one of the most broadly used interactions in biotechnology . Steric complementarity, hydrogen bonds, and van der Waals contacts in the binding pocket collectively contribute to the high specificity and affinity of the interaction .

Temporal Effects in Laboratory Settings

This compound shows high thermostability and is resistant against extreme pH, denaturing agents, and enzymatic degradation . These properties make it suitable for use under a wide range of experimental conditions .

Metabolic Pathways

This compound is involved in several metabolic pathways due to its interaction with biotin and biotinylated molecules

Transport and Distribution

This compound is distributed within cells and tissues through its interaction with biotin and biotinylated molecules

Properties

IUPAC Name

2-[(3-chlorophenyl)-piperidin-1-ium-1-ylidenemethyl]sulfanylacetic acid;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2S.BrH/c15-12-6-4-5-11(9-12)14(19-10-13(17)18)16-7-2-1-3-8-16;/h4-6,9H,1-3,7-8,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWACOLFHOBGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N+](=C(C2=CC(=CC=C2)Cl)SCC(=O)O)CC1.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9013-20-1
Record name Streptavidin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.080
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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